molecular formula C22H20BrN3O4S2 B11406721 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No.: B11406721
M. Wt: 534.4 g/mol
InChI Key: SPAPHJCPQUYDON-UHFFFAOYSA-N
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Description

3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure. This compound contains multiple functional groups, including bromophenyl, phenyl, and dithia-triazaspiro moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . The reaction is carried out in dry tetrahydrofuran (THF) under an inert atmosphere, with the reaction mixture being stirred at room temperature for an extended period .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur atoms in the dithia moiety makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions, affecting the spiro and dithia-triazaspiro structures.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological macromolecules, possibly through binding to specific proteins or enzymes. The presence of multiple functional groups allows for diverse interactions, which could influence various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate stands out due to its unique spiro structure and the presence of both dithia and triazaspiro moieties

Properties

Molecular Formula

C22H20BrN3O4S2

Molecular Weight

534.4 g/mol

IUPAC Name

2-O-ethyl 7-O-methyl 4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C22H20BrN3O4S2/c1-4-30-21(28)19-24-26(17-12-10-15(23)11-13-17)22(32-19)25(16-8-6-5-7-9-16)14(2)18(31-22)20(27)29-3/h5-13H,4H2,1-3H3

InChI Key

SPAPHJCPQUYDON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)OC)C)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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